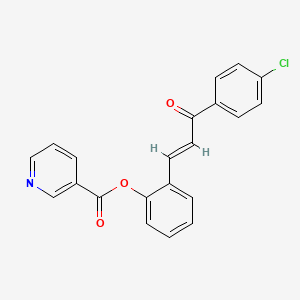

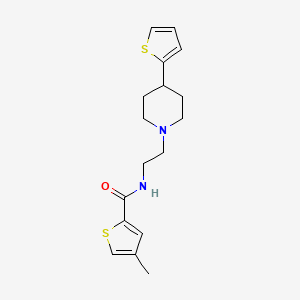

N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

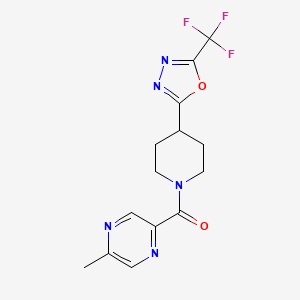

N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H29N5O5S and its molecular weight is 511.6. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Development of Aromatic Polyimides : Butt et al. (2005) synthesized novel diamines including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide and polymerized them with various dianhydrides. These polymers displayed high solubility in organic solvents and had degradation temperatures ranging from 240°C to 550°C, indicating potential use in high-temperature applications (Butt et al., 2005).

Antibacterial and Anti-HIV Agents : Patel and Chikhalia (2006) synthesized compounds including 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and tested them for antibacterial and anti-HIV activities. These compounds showed promise in treating various microorganisms, highlighting their potential in pharmaceutical research (Patel & Chikhalia, 2006).

Chemical Reactions and Interactions

Bioreductive Drug Analysis : Palmer et al. (1995) studied the reductive chemistry of a novel hypoxia-selective cytotoxin, which shares structural similarities with the queried compound. They investigated the cytotoxicity of various reduced derivatives, contributing to the understanding of bioreductive drugs (Palmer et al., 1995).

Fluorescent Probe Development : Wang et al. (2012) developed a reaction-based fluorescent probe using a similar compound structure for detecting thiophenols. This innovation is significant in chemical, biological, and environmental sciences for sensitive and selective detection techniques (Wang et al., 2012).

Pharmaceutical Research

Anticancer Agent Synthesis : Theoclitou et al. (2011) discovered a kinesin spindle protein inhibitor from a series of novel inhibitors, demonstrating excellent biochemical potency and pharmaceutical properties suitable for cancer treatment (Theoclitou et al., 2011).

Antimicrobial and Antioxidant Evaluation : Kumar et al. (2011) synthesized 2,3-disubstituted quinazoline-4(3H)-ones and evaluated their antimicrobial and antioxidant potentials. These compounds exhibited significant inhibitory action against bacterial strains and demonstrated profound antioxidant potential (Kumar et al., 2011).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-butylaniline with ethyl 2-bromoacetate to form the intermediate, which is then reacted with thiourea to form the thioamide. The thioamide is then reacted with 3,4-dimethoxybenzoyl chloride to form the final product.", "Starting Materials": [ "4-butylaniline", "ethyl 2-bromoacetate", "thiourea", "3,4-dimethoxybenzoyl chloride" ], "Reaction": [ "Step 1: 4-butylaniline is reacted with ethyl 2-bromoacetate in the presence of a base to form the intermediate.", "Step 2: The intermediate is then reacted with thiourea in the presence of a base to form the thioamide.", "Step 3: The thioamide is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the final product." ] } | |

CAS RN |

868227-00-3 |

Product Name |

N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |

Molecular Formula |

C25H29N5O5S |

Molecular Weight |

511.6 |

IUPAC Name |

N-[4-amino-2-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C25H29N5O5S/c1-4-5-6-15-7-10-17(11-8-15)27-20(31)14-36-25-29-22(26)21(24(33)30-25)28-23(32)16-9-12-18(34-2)19(13-16)35-3/h7-13H,4-6,14H2,1-3H3,(H,27,31)(H,28,32)(H3,26,29,30,33) |

InChI Key |

ZMAMVPDTENMPSY-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2843896.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2843897.png)

![1-(Azepan-1-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2843900.png)

![2-[[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2843906.png)